1-Bromo-3-(bromomethyl)-2-methoxybenzene
Overview
Description
“1-Bromo-3-(bromomethyl)-2-methoxybenzene” is an organic compound that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms, with alternating single and double bonds. The compound has a bromine atom attached to the first carbon, a bromomethyl group (-CH2Br) attached to the third carbon, and a methoxy group (-OCH3) attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine and bromomethyl groups, and the methoxy group. The bromine and bromomethyl groups could potentially be introduced through a bromination reaction, while the methoxy group could be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the bromine, bromomethyl, and methoxy groups attached to the ring. The exact spatial arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
This compound, like other brominated organic compounds, would likely undergo various types of chemical reactions, including nucleophilic substitution reactions and elimination reactions .Scientific Research Applications
Steric Protection in Organic Synthesis
"1-Bromo-3-(bromomethyl)-2-methoxybenzene" and related compounds have been utilized as sterically hindering groups in organic synthesis to stabilize reactive compounds. For example, the synthesis of sterically hindered bromobenzenes has led to the stabilization of low-coordinate phosphorus compounds, showcasing the utility of such compounds in creating complex chemical structures with significant steric hindrance (Yoshifuji, Kamijo, & Toyota, 1993).
Photovoltaic Performance Enhancement
Derivatives of "this compound" have been explored for their potential in improving the performance of polymer solar cells (PSCs). A specific addition product, designed and synthesized for this purpose, has shown to enhance power conversion efficiency, open circuit voltage, and short-circuit current in PSCs, making it a promising candidate for future photovoltaic applications (Jin et al., 2016).
Hyperbranched Polymer Synthesis
The compound has been used as a monomer in the self-condensation reactions to produce hyperbranched polymers. These polymers are characterized by a high molecular weight and contain numerous functional groups, making them suitable for various modifications and applications in material science (Uhrich, Hawker, Fréchet, & Turner, 1992).
Fragrance Synthesis
In the domain of organic chemistry, "this compound" has been involved in the synthesis of floral fragrances through the coupling with β-methallyl alcohol, demonstrating its versatility in synthesizing consumer products (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Liquid-phase Oxidation Studies
The compound has been a subject of study in liquid-phase oxidation reactions catalyzed by metal complexes. Such studies are crucial for understanding the mechanisms of oxidation reactions and optimizing conditions for the selective production of industrially relevant compounds (Okada & Kamiya, 1981).
Safety and Hazards
As with any chemical compound, handling “1-Bromo-3-(bromomethyl)-2-methoxybenzene” would require appropriate safety precautions. This would likely include wearing protective clothing and eye protection, and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its exact physical and chemical properties .
Future Directions
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMASIRNBPZSWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274239 | |
Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177558-47-2 | |
Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177558-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(bromomethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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